molecular formula C17H13N3O2 B11518481 N'-[(naphthalen-1-ylcarbonyl)oxy]pyridine-2-carboximidamide

N'-[(naphthalen-1-ylcarbonyl)oxy]pyridine-2-carboximidamide

Cat. No.: B11518481
M. Wt: 291.30 g/mol
InChI Key: HBZLTUAXQJAGCL-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO NAPHTHALENE-1-CARBOXYLATE is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a naphthalene ring fused with a pyridine moiety, connected through an amino-methylidene linkage. Its structural complexity allows it to participate in a variety of chemical reactions, making it a valuable subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO NAPHTHALENE-1-CARBOXYLATE typically involves the condensation of 2-aminopyridine with naphthalene-1-carboxaldehyde under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst, such as acetic acid, and under reflux conditions to ensure complete reaction. The product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO NAPHTHALENE-1-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the imine group to an amine, altering the compound’s reactivity and properties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, often under reflux conditions.

Major Products

The major products formed from these reactions include naphthoquinone derivatives, reduced amine forms, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO NAPHTHALENE-1-CARBOXYLATE is used as a building block for synthesizing more complex molecules. Its ability to undergo various reactions makes it a versatile intermediate in organic synthesis .

Biology

The compound’s structural features allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to modulate biological targets makes it a promising lead compound for drug development .

Industry

Industrially, the compound can be used in the synthesis of dyes, pigments, and other materials that require specific electronic and structural properties. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO NAPHTHALENE-1-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds, π-π interactions, and other non-covalent interactions with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO NAPHTHALENE-1-CARBOXYLATE apart is its unique combination of a pyridine and naphthalene moiety connected through an amino-methylidene linkage.

Properties

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

[(Z)-[amino(pyridin-2-yl)methylidene]amino] naphthalene-1-carboxylate

InChI

InChI=1S/C17H13N3O2/c18-16(15-10-3-4-11-19-15)20-22-17(21)14-9-5-7-12-6-1-2-8-13(12)14/h1-11H,(H2,18,20)

InChI Key

HBZLTUAXQJAGCL-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)O/N=C(/C3=CC=CC=N3)\N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)ON=C(C3=CC=CC=N3)N

solubility

38.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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